1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with various starting materials and conditions. For instance, a practical synthesis of a key intermediate for deoxycytidine kinase inhibitors involved converting commercially available 2,4-dichloro-5-fluoropyrimidine to a piperidine-pyrimidine derivative in four telescoped steps . Another synthesis described the formation of a chromeno[4,3-d]pyrimidin-5-one derivative via a one-pot, three-component reaction catalyzed by p-toluenesulfonic acid . These methods highlight the versatility of pyrimidine and piperidine chemistry in constructing complex molecules.
Molecular Structure Analysis
The molecular structures of compounds containing pyrimidine and piperidine units have been characterized using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry . These studies provide detailed information on the geometry and electronic environment of the molecules, which is crucial for understanding their reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of pyrimidine and piperidine derivatives can be influenced by the presence of substituents and the overall molecular context. For example, the synthesis of copper(II) complexes based on a chelating pyrazolylpyrimidine ligand demonstrated the ability of these molecules to form coordination compounds with metals, which can lead to various non-covalent interactions such as lone pair-π, C-H···π, π-π, and C-H···A (A = N, Cl) . These interactions are important for the stability and properties of the resulting complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine and piperidine derivatives are influenced by their molecular structure. Computational studies can predict physicochemical properties, drug-likeness features, and oral bioavailability . Additionally, the antimicrobial activity of some novel benzenesulfonamide derivatives containing pyrimidine and piperidine units has been evaluated, indicating the potential for these compounds to act as bioactive agents .
Wissenschaftliche Forschungsanwendungen
Structural and Electronic Properties
- Structural Analysis : The compound's crystal structures were explored through single crystal X-ray diffraction data, revealing insights into the inclination of the phenyl ring, delocalization of the piperidine nitrogen lone pair, and orientation of the piperidine-like group. This understanding can be crucial in the development of new drugs or materials (Georges et al., 1989).
Metabolism and Pharmacokinetics
- Metabolism Studies : The metabolism, excretion, and pharmacokinetics of a related compound, (3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, were examined in rats, dogs, and humans, highlighting the metabolism processes, including hydroxylation and N-dealkylation, that are critical for understanding the compound's effect in biological systems (Sharma et al., 2012).
Synthesis and Anti-Angiogenic Activities
- Synthesis and Biological Activities : A study on the synthesis of novel piperidine-4-carboxamide derivatives showed significant anti-angiogenic and DNA cleavage activities. Such findings are important for developing new anticancer agents (Kambappa et al., 2017).
Antibacterial Activities
- Antibacterial Properties : Research into the synthesis of piperidine containing pyrimidine imines and thiazolidinones revealed their potential as antibacterial agents. Such discoveries contribute to the development of new antibiotics (Merugu et al., 2010).
Inhibition Properties
- Aldosterone Synthase Inhibitors : The compound has been identified as a novel potent aldosterone synthase inhibitor, highlighting its potential therapeutic applications in treating conditions related to aldosterone synthase (Meguro et al., 2017).
GPR119 Agonist Activity
- GPR119 Agonist : A novel series of GPR119 agonists were developed, which could be significant for treating metabolic disorders like diabetes (Kubo et al., 2021).
Safety and Hazards
The safety information available for this compound indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit enzymes such as collagen prolyl-4-hydroxylase .
Mode of Action
It is known that similar compounds can inhibit the activity of certain enzymes, leading to changes in cellular processes .
Biochemical Pathways
Inhibition of enzymes like collagen prolyl-4-hydroxylase can affect collagen synthesis and stability, impacting various cellular and physiological processes .
Pharmacokinetics
The compound exhibits high gastrointestinal absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 2.12, indicating its lipophilicity . Its water solubility is 0.95 mg/ml .
Result of Action
Inhibition of enzymes like collagen prolyl-4-hydroxylase can potentially affect collagen synthesis and stability, impacting cell structure and function .
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O/c11-10(12,13)8-1-4-14-9(15-8)16-5-2-7(17)3-6-16/h1,4,7,17H,2-3,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWTYVSELDRYPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=CC(=N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383810 |
Source
|
Record name | 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol | |
CAS RN |
401930-07-2 |
Source
|
Record name | 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.